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Compound of Interest

Compound Name: PCS1055 dihydrochloride

Cat. No.: B609861

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCS1055 dihydrochloride is a potent and selective competitive antagonist of the muscarinic
M4 acetylcholine receptor. Due to the high degree of homology among the five muscarinic
receptor subtypes (M1-M5), the development of subtype-selective ligands has been a
significant challenge. PCS1055 exhibits a notable selectivity for the M4 receptor, making it a
valuable pharmacological tool for elucidating the physiological and pathological roles of this
specific receptor subtype. This technical guide provides a comprehensive overview of the
preliminary in vitro studies on PCS1055 dihydrochloride, including its binding affinity,
functional antagonism, and the experimental protocols used for its characterization.

Chemical and Physical Properties
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Property Value

6,7-Dihydro-N-[2-[1-(phenylmethyl)-4-
Synonym(s) piperidinyl]ethyl]-5H-benzo[1][2]cyclohepta[l,2-
c]pyridazin-3-amine dihydrochloride[3]

Molecular Formula C27H32N4 - 2HCI[3]

Molecular Weight 485.49 g/mol [3]

Appearance White to beige powder[3]

Solubility Soluble in water at 5 mg/mL (with warming)[3]
Storage 2-8°C, desiccated[3]

Pharmacological Data

The following tables summarize the quantitative data from preliminary studies on PCS1055
dihydrochloride.

Table 1: Radioligand Binding Affinity of PCS1055

This table presents the binding affinity of PCS1055 for the human muscarinic M4 receptor, as
determined by competitive radioligand binding assays using [3H]-N-methylscopolamine ([3H]-
NMS).
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Parameter Value (nM)

Description

Ki 6.5

The inhibition constant,
representing the affinity of
PCS1055 for the M4 receptor.

[4]

ICso 18.1

The half maximal inhibitory
concentration of PCS1055

against a known ligand.

Ke 5.72

The equilibrium dissociation
constant, indicating the
concentration of PCS1055 at
which half of the M4 receptors

are occupied at equilibrium.[4]

Table 2: Functional Antagonism of PCS1055 at
Muscarinic Receptor Subtypes

This table demonstrates the selectivity of PCS1055 for the M4 receptor over other muscarinic

subtypes in a functional assay (GTP-y-[3>S] binding) that measures the inhibition of agonist-

induced G-protein activation.
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Receptor Subtype Fold-Selectivity (vs. M4) Description

PCS1055 is over 100 times

more potent at inhibiting M4
M1 >100 i

receptor function compared to

M1.

PCS1055 is 30 times more
M2 30 potent at inhibiting M4 receptor

function compared to M2.

PCS1055 is over 100 times

more potent at inhibiting M4
M3 >100 )

receptor function compared to

M3.

PCS1055 is over 100 times

more potent at inhibiting M4
M5 >100 )

receptor function compared to

M5.

Data derived from studies showing greater inhibition of Oxo-M activity at the M4 receptor
versus other subtypes.[4]

Signaling Pathway and Mechanism of Action

As a competitive antagonist, PCS1055 binds to the orthosteric site of the M4 muscarinic
receptor, thereby blocking the binding of the endogenous agonist, acetylcholine (ACh), and
other muscarinic agonists. M4 receptors are G-protein coupled receptors (GPCRSs) that
preferentially couple to the Gai/o subunit of heterotrimeric G-proteins.[5][6] Upon agonist
binding, the Gai/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in
intracellular cyclic adenosine monophosphate (CAMP) levels.[5][6] By blocking agonist binding,
PCS1055 prevents this signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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